molecular formula C9H14N2O B3254912 5-Isopropyl-3-methoxy-2-methylpyrazine CAS No. 245757-84-0

5-Isopropyl-3-methoxy-2-methylpyrazine

Cat. No.: B3254912
CAS No.: 245757-84-0
M. Wt: 166.22 g/mol
InChI Key: XAODRCOHPUSQSU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Isopropyl-3-methoxy-2-methylpyrazine is a methoxypyrazine, a class of chemical compounds that produce odors . The odor is rather undesirable and is produced by the Asian lady beetle or by the actinomycete Streptomyces sp . It can be detected by human taste at concentrations of as low as 2 nanograms per litre .


Molecular Structure Analysis

The molecular formula of this compound is C9H14N2O . Its molecular weight is 166.2203 . The structure of this compound includes a pyrazine ring, which is a six-membered ring with two nitrogen atoms and four carbon atoms .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound include a refractive index of n20/D 1.495, a boiling point of 120-125 °C/20 mmHg, and a density of 0.996 g/mL at 25 °C .

Future Directions

The future directions of research on 5-Isopropyl-3-methoxy-2-methylpyrazine could involve further exploration of its sensory properties, given its presence in various food and beverage products . Additionally, understanding its synthesis could open up new avenues for the production of aroma compounds.

Properties

IUPAC Name

3-methoxy-2-methyl-5-propan-2-ylpyrazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2O/c1-6(2)8-5-10-7(3)9(11-8)12-4/h5-6H,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAODRCOHPUSQSU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(N=C1OC)C(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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